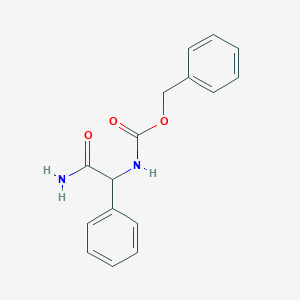

Z-DL-Phg-NH2

説明

Z-DL-Phg-NH2, also known as benzyl N-(2-amino-2-oxo-1-phenylethyl)carbamate, is a compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is often used in peptide synthesis and has applications in various fields of scientific research.

特性

IUPAC Name |

benzyl N-(2-amino-2-oxo-1-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-15(19)14(13-9-5-2-6-10-13)18-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKPNKLUBASDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Z-DL-Phg-NH2 can be achieved through several routes. One common method involves the use of benzyl N-[cyano(phenyl)methyl]carbamate as a starting material . The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF), and coupling reagents like dicyclohexylcarbodiimide (DCC) and OxymaPure . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains on a solid support .

化学反応の分析

Z-DL-Phg-NH2 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with amino acids to form peptide bonds.

科学的研究の応用

Z-DL-Phg-NH2 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Industry: Z-DL-Phg-NH2 is used in the production of various chemical intermediates and fine chemicals.

作用機序

The mechanism of action of Z-DL-Phg-NH2 involves its role as a peptide coupling reagent. It facilitates the formation of peptide bonds by activating the carboxyl group of an amino acid, allowing it to react with the amino group of another amino acid . This process is crucial in the synthesis of peptides and proteins.

類似化合物との比較

Z-DL-Phg-NH2 can be compared to other similar compounds such as:

Z-Phg-Pro-NH2: Another related compound used in peptide synthesis, known for its high purity and efficiency in coupling reactions.

H-Gly-Ser-Phe-NH2: A peptide derivative used in various biochemical studies.

Z-DL-Phg-NH2 is unique due to its specific structure and reactivity, making it a valuable tool in peptide synthesis and other chemical processes.

生物活性

Z-DL-Phg-NH2, a synthetic peptide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Z-DL-Phg-NH2

Z-DL-Phg-NH2, also known as Z-DL-phenylglycine amide, is characterized by its ability to interact with various biological targets, including enzymes and receptors. Its molecular structure allows it to participate in significant biochemical processes, making it a subject of interest for drug development and therapeutic applications.

The biological activity of Z-DL-Phg-NH2 primarily involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This interaction alters the enzyme's conformation, preventing substrate binding and catalysis.

- Receptor Binding : Z-DL-Phg-NH2 may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that Z-DL-Phg-NH2 exhibits several biological activities:

- Anti-inflammatory Properties : It has been shown to reduce inflammation in various experimental models, suggesting potential applications in treating inflammatory diseases.

- Anticancer Effects : Preliminary studies indicate that Z-DL-Phg-NH2 can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Antiviral Activity : The compound has demonstrated potential in inhibiting viral replication, which could be beneficial in developing antiviral therapeutics.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

- A study demonstrated that Z-DL-Phg-NH2 effectively inhibited the activity of specific enzymes involved in metabolic pathways. The inhibition was quantified using standard enzyme assays, showing a significant reduction in enzymatic activity at micromolar concentrations.

-

Cell Culture Experiments :

- In vitro studies using various cell lines revealed that treatment with Z-DL-Phg-NH2 led to a decrease in cell viability in cancer cell lines compared to control groups. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity.

-

Animal Models :

- Animal studies have indicated that administration of Z-DL-Phg-NH2 resulted in reduced tumor growth and improved survival rates in xenograft models. These findings support the compound's potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Binds to active sites, altering enzyme conformation | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。